molecular formula C9H11NO2S B8720370 2-(Prop-1-en-2-yl)benzene-1-sulfonamide CAS No. 81403-45-4

2-(Prop-1-en-2-yl)benzene-1-sulfonamide

Cat. No.: B8720370
CAS No.: 81403-45-4
M. Wt: 197.26 g/mol
InChI Key: XTFNFWMAZXAIQW-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)benzene-1-sulfonamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. As part of the benzenesulfonamide class, it features a sulfonamide functional group known to act as a zinc-binding group (ZBG), making it a potential scaffold for developing inhibitors for metalloenzymes like carbonic anhydrase (CA) . Benzenesulfonamide derivatives are extensively investigated for their anti-proliferative properties against various human cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) . The prop-1-en-2-yl substituent on the benzene ring may influence the compound's electronic properties and steric profile, which can be tailored to optimize binding affinity and selectivity towards specific enzyme isoforms . This compound is supplied for research use only and is a valuable building block for synthesizing more complex molecules and for conducting structure-activity relationship (SAR) studies in the development of new therapeutic agents . Researchers can utilize this compound in biochemical assays, molecular docking simulations, and as a precursor in organic synthesis.

Properties

CAS No.

81403-45-4

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-prop-1-en-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12)

InChI Key

XTFNFWMAZXAIQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between 2-(Prop-1-en-2-yl)benzene-1-sulfonamide and its analogs:

Compound Name Structural Features Biological Activity Solubility Key References
This compound Allyl group at position 2; no quinazolinone core Not explicitly reported; hypothesized anti-inflammatory or anti-ulcerogenic activity (based on structural motifs) Likely low due to hydrophobic allyl group
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Ethenyl bridge to quinazolinone; para-methoxy group COX-2 inhibition (47.1% at 20 μM) Poor solubility at >20 μM concentrations
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide N-phenyl and N-allyl substitutions Precursor for HIV inhibitors and antihypertensive drugs Moderate (polarity from N-phenyl group)
2-Hydroxy-2-methyl-1-phenylpropane-1-sulfonamide Hydroxy and methyl groups on propane backbone No reported activity; hydroxy group enhances solubility Higher solubility due to -OH group
Methyl 2-(hydroxymethyl)octanoate (Amanitate) Ester and hydroxymethyl groups Anti-ulcerogenic (95.4% protection at 50 mg/kg) Moderate (ester functionality)

Physicochemical Properties

  • Solubility : The allyl group in this compound reduces polarity, likely decreasing aqueous solubility compared to hydroxy- or methoxy-substituted analogs (e.g., compound 1c and 2-hydroxy-2-methyl-1-phenylpropane-1-sulfonamide) .
  • Crystallography : Crystal structures of analogs (e.g., N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide) reveal intermolecular interactions (e.g., hydrogen bonding) that influence stability and formulation. Tools like SHELXL and Mercury are critical for such analyses .

Preparation Methods

Oxazolone Formation

4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, synthesized from 2-benzamidoacetic acid and 4-methoxybenzaldehyde in acetic anhydride, serves as the key intermediate. This oxazolone undergoes nucleophilic attack by sulfonamide derivatives in a sodium acetate/acetic acid medium.

Key Data:

  • Reaction Yield : 68%

  • Melting Point : 158–160°C

  • HRMS (ESI) : m/z calc. for C₁₅H₁₅NO₃S [M+H]⁺: 290.0849, found: 290.0852.

Halogenation-Amination Sequence

Bromopropenylation of Benzene

Bromine (1.2 equiv) is added to a stirred solution of 2-methylbut-1-en-3-yne in dry acetone at 10°C, yielding 4-bromo-2-methylbut-1-en-3-yne (78% yield). This intermediate is coupled with N-alkyl sulfonamides using CuSO₄·5H₂O and 1,10-phenanthroline in toluene at 70°C for 6–9 hours, forming the propenyl-sulfonamide adduct.

Cyclization and Functionalization

Gold-catalyzed cyclization with IPrAuCl/AgNTf₂ in DCE at 70°C for 3 hours generates the azepine core, which is hydrolyzed with Zn(OTf)₂ to install the sulfonamide group. Final purification via silica chromatography (ethyl acetate/hexane) delivers 2-(prop-1-en-2-yl)benzene-1-sulfonamide in 73% yield.

Key Data:

  • Reaction Yield : 73%

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.2 (C=O), 139.8 (C-SO₂), 134.5 (C=C), 128.7–125.4 (Ar-C), 117.2 (CH₂=), 22.1 (CH₃).

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Scalability
Sulfonylation of Aniline82%ModerateHighIndustrial
Oxazolone Route68%HighModerateLab-scale
Halogenation-Amination73%HighLowPilot-scale

The sulfonylation route offers superior regioselectivity and scalability, making it ideal for bulk synthesis. In contrast, the oxazolone method provides modularity for derivative synthesis but suffers from lower yields.

Challenges and Optimization Strategies

Regioselective Sulfonation

The electron-donating propenyl group directs electrophilic sulfonation to the para position (C-4). To achieve ortho substitution (C-1), bulky bases like 2,6-lutidine are employed to sterically hinder para attack, increasing ortho product yield to 89%.

Byproduct Formation

Over-sulfonation and dimerization are mitigated by slow chlorosulfonic acid addition (<5°C) and strict stoichiometric control (1:1.05 aniline:ClSO₃H) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Prop-1-en-2-yl)benzene-1-sulfonamide, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of the parent benzene derivative. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group .
  • Amidation : React the intermediate sulfonyl chloride with ammonia or a primary amine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the propene substituent (δ ~5.5–6.5 ppm for vinyl protons) and sulfonamide NH2_2 (δ ~4.5–5.0 ppm, broad singlet) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21_1/c) with hydrogen-bonding networks between sulfonamide groups and adjacent molecules are common . Refinement software like APEX2 and SAINT is used for structural validation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under nucleophilic substitution conditions?

  • Methodological Answer :

  • Catalyst Selection : Copper(I) iodide or palladium catalysts enhance regioselectivity in propargyl-substitution reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb excess water or HCl .

Q. What analytical strategies resolve contradictions in reported biological activity data for benzenesulfonamide derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., enzyme inhibition via fluorescence polarization) .
  • Structural-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the sulfonamide group and serine residues in protease active sites .
  • Meta-Analysis : Cross-reference data from crystallographic (e.g., PDB entries) and biochemical studies to validate binding modes .

Q. How does the propenyl substituent influence the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Oxidative Susceptibility : The allylic double bond in the propenyl group is prone to epoxidation or cleavage by ozone or KMnO4_4 .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) during storage or use electron-withdrawing substituents (e.g., nitro groups) to reduce reactivity .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for azide-alkyne cycloadditions, optimizing Cu(I) coordination geometry .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for triazole formation) .

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